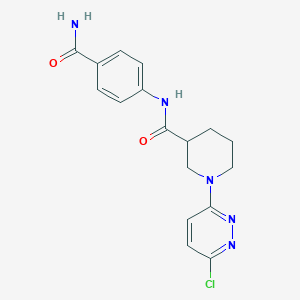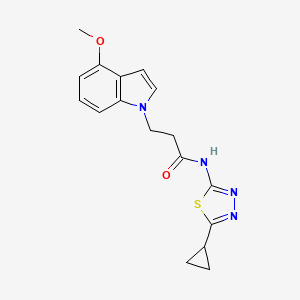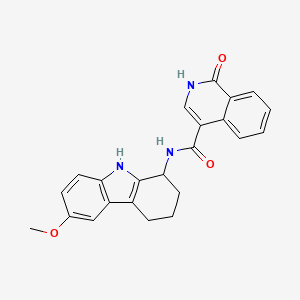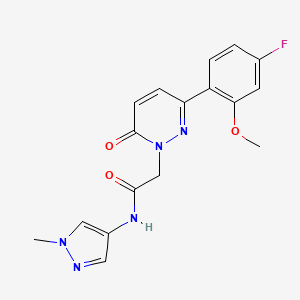![molecular formula C17H20N4O2S B11000551 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B11000551.png)
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates under acidic or basic conditions.
Attachment of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides or isobutyl alcohols in the presence of suitable catalysts.
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Coupling of the Indole and Thiadiazole Derivatives: The final step involves the coupling of the indole and thiadiazole derivatives through nucleophilic substitution or other suitable reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a component in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors to modulate signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide: can be compared with other thiadiazole derivatives and indole derivatives.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.
Uniqueness
The uniqueness of This compound lies in its specific combination of the thiadiazole and indole moieties, which may confer unique biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C17H20N4O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(1-methylindol-4-yl)oxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H20N4O2S/c1-11(2)9-16-19-20-17(24-16)18-15(22)10-23-14-6-4-5-13-12(14)7-8-21(13)3/h4-8,11H,9-10H2,1-3H3,(H,18,20,22) |
InChI Key |
UDMLVUQCTBTVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)COC2=CC=CC3=C2C=CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11000471.png)
![methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B11000494.png)
![3-{[4-(1-Pyrrolidinylsulfonyl)-1,4-diazepan-1-YL]carbonyl}-1H-isothiochromen-1-one](/img/structure/B11000501.png)

![1-{N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valyl}piperidine-4-carboxamide](/img/structure/B11000510.png)
![3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B11000511.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-valinamide](/img/structure/B11000512.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11000519.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B11000525.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-6-(1H-pyrrol-1-yl)hexanamide](/img/structure/B11000535.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B11000540.png)


